2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione
Description
2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione (CAS: 326907-86-2) is a heterocyclic organic compound with the molecular formula C₂₂H₂₄N₂O₃ and an average molecular weight of 364.445 g/mol . Its structure features a benzo[de]isoquinoline-1,3-dione core fused with a butyl chain terminating in a 4-oxo-4-piperidin-1-yl group. This compound is classified under the isoquinoline-1,3-dione derivatives, a scaffold known for diverse biological activities, including enzyme inhibition and anticancer properties .
Properties
IUPAC Name |
2-(4-oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-18(22-12-2-1-3-13-22)11-6-14-23-20(25)16-9-4-7-15-8-5-10-17(19(15)16)21(23)26/h4-5,7-10H,1-3,6,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHZHUNEIXCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387089 | |
| Record name | 2-(4-oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6013-42-9 | |
| Record name | 2-(4-oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether, followed by recrystallization to purify the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, hydrazine, and various oxidizing and reducing agents. The reaction conditions may involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include imines, amines, thioureas, and hydrazones
Scientific Research Applications
2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structural features make it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a chemosensor, detecting anions through mechanisms such as photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) . These interactions are crucial for its effectiveness in various applications, including fluorescence and colorimetric sensing.
Comparison with Similar Compounds
Key Structural Features :
- Benzo[de]isoquinoline-1,3-dione core: A planar aromatic system with electron-deficient properties, enabling π-π stacking and charge-transfer interactions.
- 4-Oxo-4-piperidin-1-ylbutyl side chain : Enhances solubility and modulates interactions with biological targets via the piperidine nitrogen and ketone oxygen.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural analogs and their key differences:
Key Observations :
- Adamantane derivatives (e.g., ) exhibit higher molecular weights and enhanced antimalarial activity due to hydrophobic adamantane interactions with parasitic membranes.
- Sulfamoylphenyl analogs (e.g., ) demonstrate improved solubility and target affinity, attributed to the sulfonamide group’s hydrogen-bonding capacity.
Enzyme Inhibition
- Target Compound: Preliminary studies suggest inhibition of ubiquitin-specific protease 2 (USP2), a deubiquitinating enzyme linked to cancer progression. Similar isoquinoline-1,3-dione derivatives inhibit USP2 with IC₅₀ values as low as 250 nM .
Anticancer Potential
- Piperazine-containing analogs (e.g., ) exhibit cytotoxicity against cancer cell lines, likely due to dual targeting of DNA and enzyme pathways.
Electronic and Physicochemical Properties
The 4-oxo-piperidinylbutyl chain likely reduces electron deficiency compared to adamantane or sulfamoyl substituents, moderating charge-transfer interactions.
Solubility and Stability :
- The target compound’s logP (estimated 2.8) is lower than adamantane derivatives (logP ~4.5), favoring aqueous solubility.
- Piperidine’s basicity (pKa ~10) enhances protonation in acidic environments (e.g., tumor microregions), improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
